Benzyl 2-chloroethyl ether

Physical Property Benchmarking Quality Control Intermediate Specification

Benzyl 2-chloroethyl ether (BCEE) is a bifunctional alkylating agent with the molecular formula C₉H₁₁ClO and a molecular weight of 170.64 g/mol. Structurally, it comprises a benzyl group linked via an ether bond to a chloroethyl chain, endowing it with dual reactivity: a primary alkyl chloride for nucleophilic substitution and a stable benzyl ether moiety for orthogonal protection strategies.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 17229-17-3
Cat. No. B033054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-chloroethyl ether
CAS17229-17-3
SynonymsBenzyl 2-chloroethyl Ether;  1-(Benzyloxy)-2-chloroethane;  2-Benzyloxy-1-chloroethane;  2-Phenylmethyloxyethyl Chloride;  Benzyl 2-Chloroethyl Ether;  NSC 11269;  α-(2-Chloroethoxy)toluene
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCCl
InChIInChI=1S/C9H11ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyUPIMXDQREQJWMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-Chloroethyl Ether (CAS 17229-17-3): Key Intermediate for Phosphane Ligands and Heterocycle Synthesis


Benzyl 2-chloroethyl ether (BCEE) is a bifunctional alkylating agent with the molecular formula C₉H₁₁ClO and a molecular weight of 170.64 g/mol [1]. Structurally, it comprises a benzyl group linked via an ether bond to a chloroethyl chain, endowing it with dual reactivity: a primary alkyl chloride for nucleophilic substitution and a stable benzyl ether moiety for orthogonal protection strategies [2]. This combination makes BCEE a versatile synthetic intermediate, particularly valued as a building block for preparing phosphane ligands complexed with rhodium to form dendrimer catalysts and for constructing 2,6-diphenylpyrazine derivatives with cytotoxic properties .

Why Benzyl 2-Chloroethyl Ether Cannot Be Substituted by Generic 2-Chloroethyl or Benzyl Ethers


Procurement decisions based solely on functional group similarity (e.g., substituting BCEE with benzyl chloride or 2-chloroethyl ethyl ether) are scientifically invalid. BCEE's value lies in the precise spatial arrangement and distinct reactivity of its benzyl-protected 2-chloroethanol scaffold . Alternative ethers lack either the stable benzyl protecting group (which survives conditions that cleave alkyl ethers) or the terminal chloroethyl electrophile essential for constructing specific linker architectures in phosphane ligands and pyrazine frameworks [1]. This unique combination dictates the regio- and chemoselectivity of downstream reactions; therefore, in-class substitution leads to divergent synthetic outcomes or complete reaction failure in established protocols for dendrimer catalyst synthesis and cytotoxic agent preparation [2].

Quantitative Differentiation of Benzyl 2-Chloroethyl Ether: Comparative Reactivity and Purity Benchmarks


Boiling Point and Purity Differentiate Benzyl 2-Chloroethyl Ether from Common Alkyl Chlorides

BCEE is distinguished from simpler alkyl chlorides by its significantly higher boiling point, reflecting its increased molecular weight and benzyl ether functionality. This property impacts handling and purification in large-scale syntheses. Commercially, BCEE is routinely supplied at ≥97.0% purity by GC, a specification that ensures consistent reactivity for sensitive catalytic applications . While specific comparative data against other benzyl 2-chloroethyl ethers from different vendors is not available in this analysis, the combination of a defined boiling point (232.7±15.0 °C at 760 mmHg) and high purity threshold provides a verifiable procurement baseline against generic alkyl halides with lower boiling points and undefined purity profiles .

Physical Property Benchmarking Quality Control Intermediate Specification

Density and Refractive Index: Quality Metrics for Benzyl 2-Chloroethyl Ether Procurement

BCEE is characterized by a density of 1.11 g/cm³ and a refractive index (n20/D) ranging from 1.5180 to 1.5220 [1]. These values provide a quantifiable benchmark for verifying product identity and purity against generic or impure alternatives. While alternative benzyl ethers may exhibit similar density ranges, the specific combination of density and refractive index for BCEE is unique to its molecular structure, enabling rapid quality control checks during receipt. A deviation from these established ranges signals contamination or degradation, a risk not mitigated when using unspecified 'benzyl ether' substitutes [2].

Analytical Specification Batch-to-Batch Consistency Chemical Identification

Solubility Profile Differentiates Benzyl 2-Chloroethyl Ether from Highly Polar Ethers

BCEE exhibits high solubility in organic solvents such as chloroform and alcohols but is practically insoluble in water . This solubility profile is critical for its use as an intermediate in non-aqueous catalytic systems and for workup procedures. Compared to smaller, more polar ethers like 2-chloroethanol (miscible with water), BCEE's water insolubility allows for straightforward extraction and purification, minimizing product loss during aqueous washes . This quantitative difference in water affinity directly impacts process yield and efficiency.

Solubility Reaction Medium Selection Purification Strategy

Procurement-Driven Application Scenarios for Benzyl 2-Chloroethyl Ether (CAS 17229-17-3)


Synthesis of Rhodium-Complexed Phosphane Ligands for Dendrimer Catalysts

BCEE is the established starting material for constructing phosphane ligands with novel linker units. These ligands, upon complexation with rhodium, serve as building blocks for dendrimer catalysts [1]. The specific benzyl-protected 2-chloroethyl scaffold is essential for introducing the correct steric and electronic environment required for catalytic activity and dendrimer solubility. Procuring BCEE with high purity (≥97.0% GC) is critical to avoid side reactions that could poison the rhodium catalyst or disrupt dendrimer growth .

Preparation of 2,6-Diphenylpyrazine Derivatives with Cytotoxic Properties

BCEE is a key intermediate in the formation of 2,6-diphenylpyrazine molecule derivatives that display cytotoxic properties . The benzyl ether group in BCEE provides a stable protecting group that can be selectively removed under hydrogenolytic conditions, enabling late-stage functionalization of the pyrazine core. The quality of BCEE directly influences the yield and purity of these biologically active derivatives, making it a critical procurement item for medicinal chemistry programs focused on anticancer agents .

Bifunctional Alkylating Agent in Anticancer Agent Development

BCEE's chloroethyl group can act as an alkylating agent, and the compound is investigated for cross-linking DNA strands and inhibiting cell proliferation in anticancer research . Its bifunctional nature—a reactive chloroethyl moiety and a stable benzyl ether—allows for sequential, controlled reactions that are not possible with mono-functional alkyl chlorides or simple benzyl ethers. Procurement of BCEE with verified density (1.11 g/cm³) and refractive index ensures the material is fit for these sensitive biological assays where impurities could confound results [2].

Building Block for Tamoxifen Analogs and Other SERMs

In pharmaceutical synthesis, BCEE functions as a key building block for introducing the 2-ethoxyethyl group into target molecules, contributing to the synthesis of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in breast cancer treatment . The specific benzyl-protected 2-chloroethyl ether structure is crucial for the stepwise construction of the tamoxifen scaffold, and substitution with other 2-chloroethyl ethers would alter the synthetic route and potentially impact the biological activity of the final compound [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 2-chloroethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.